![molecular formula C8H18O2 B1360202 2-Pentylpropane-1,3-diol CAS No. 25462-23-1](/img/structure/B1360202.png)
2-Pentylpropane-1,3-diol
Overview
Description
2-Pentylpropane-1,3-diol, also known as 2-pentanol, is an organic compound with the molecular formula C5H12O2. It is a colorless liquid with a mild, sweet odor and is used in a variety of applications. It is a common ingredient in numerous industrial and consumer products, including pharmaceuticals, solvents, and fragrances. 2-Pentanol is also found naturally in the essential oils of some plants, and it has been used for centuries in traditional medicines.
Scientific Research Applications
1. Liquid Crystal Synthesis
2-Pentylpropane-1,3-diol has been used in the synthesis of liquid crystals. This process involves the preparation of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, where 2-pentylpropane-1,3-diol is obtained from diethyl malonate and 1-bromopentane and then used in cyclocondensation reactions (Liu Qian-feng, 2002).
2. Production of Diols for Chemical Applications
2-Pentylpropane-1,3-diol is part of a class of diols, like 1,3-propanediol and 2,3-butanediol, which have diverse applications, particularly in polymer synthesis. Research on the microbial production of these diols emphasizes their role as platform chemicals for green chemistry (A. Zeng & W. Sabra, 2011).
3. Polymerization Catalyst Research
In the field of polymerization, 2-pentylpropane-1,3-diol derivatives have been studied. For example, palladium complexes with 1,3-bis(2-pyridyl)-2-pentylpropane, a derivative of 2-pentylpropane-1,3-diol, have been synthesized and tested in the polymerization of norbornene (Dong Mok Shin et al., 2004).
4. Dehydration of Diols in Chemical Reactions
Dehydration studies of diols, including derivatives of 2-pentylpropane-1,3-diol, have been conducted to explore their conversion into unsaturated alcohols, which has implications in chemical synthesis and processing (S. Sato et al., 2004).
5. NMR Spectroscopy Studies
2-Pentylpropane-1,3-diol and its related compounds have been subjects of NMR spectroscopy studies. These studies provide valuable insights into the structural and electronic properties of these diols, which are crucial for understanding their chemical behavior (J. Lomas, 2013).
6. Molecular Imprinted Polymer Sensors
Research on molecularly imprinted polymers (MIPs) combined with carbon dots for sensor development includes the use of diols like 2-pentylpropane-1,3-diol. These sensors have potential applications in detecting contaminants in food and other products (Min Fang et al., 2019).
properties
IUPAC Name |
2-pentylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYUFGNCUXTFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948353 | |
Record name | 2-Pentylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentylpropane-1,3-diol | |
CAS RN |
25462-23-1 | |
Record name | 2-Pentyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25462-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 2-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Pentylpropane-1,3-diol in the synthesis of liquid crystal precursors?
A1: 2-Pentylpropane-1,3-diol serves as a crucial intermediate in the synthesis of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, a class of compounds with potential applications in liquid crystals []. The diol reacts with p-cyanobenzaldehyde in a cyclocondensation reaction, yielding the desired dioxane derivative. This reaction is typically catalyzed by calcium chloride or p-toluenesulfonic acid [].
Q2: How is 2-Pentylpropane-1,3-diol characterized using spectroscopic techniques?
A2: While the provided research paper doesn't directly focus on the characterization of 2-Pentylpropane-1,3-diol, it does mention that the final product, 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane, was confirmed by ¹H NMR and IR spectroscopy []. These techniques are also applicable to characterize 2-Pentylpropane-1,3-diol.
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